molecular formula C9H8BrNO B1275656 4-Bromo-2,6-dimethylphenyl isocyanate CAS No. 77159-76-3

4-Bromo-2,6-dimethylphenyl isocyanate

Cat. No.: B1275656
CAS No.: 77159-76-3
M. Wt: 226.07 g/mol
InChI Key: XGBDVSJAHTYSBK-UHFFFAOYSA-N
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Description

Significance of Aromatic Isocyanates in Modern Organic Synthesis

The primary significance of aromatic isocyanates in modern organic synthesis lies in their role as key building blocks for polyurethane polymers. nih.gov Compounds like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are produced on a massive industrial scale for this purpose. gas-sensing.commdpi.com The high reactivity of the isocyanate group, particularly its susceptibility to nucleophilic attack by alcohols (polyols), facilitates the rapid formation of urethane (B1682113) linkages, which are the repeating units in polyurethanes. acs.org This reactivity is enhanced when the isocyanate group is attached to an electron-withdrawing aromatic ring. mdpi.comacs.org

The versatility of aromatic isocyanates extends beyond polyurethane foams and elastomers to the synthesis of durable coatings, strong adhesives, and resilient fibers. gas-sensing.com Their reactions are not limited to alcohols; they readily react with water to form amines and carbon dioxide (a reaction utilized for creating polyurethane foams), and with amines to form ureas, leading to polyurea polymers. wikipedia.org This broad reactivity profile makes them indispensable reagents in the synthesis of a diverse range of materials with highly tunable properties. mdpi.com

Position of 4-Bromo-2,6-dimethylphenyl Isocyanate within the Landscape of Functional Organic Molecules

Within the broad family of aromatic isocyanates, this compound occupies a specific position as a substituted aryl isocyanate with unique structural features that modulate its reactivity and potential applications. sigmaaldrich.com Its core structure is a phenyl isocyanate, but with three key substituents on the aromatic ring: a bromine atom at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6).

The bromine atom, being an electron-withdrawing group, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles compared to an unsubstituted phenyl isocyanate. rsc.org Conversely, the two methyl groups in the ortho positions introduce significant steric hindrance around the isocyanate functional group. This steric shielding can moderate the reactivity, potentially allowing for more selective reactions compared to unhindered aromatic isocyanates. This balance of electronic activation and steric moderation makes this compound a valuable intermediate for the synthesis of complex organic molecules where controlled reactivity is required, such as in the pharmaceutical and agricultural chemical sectors. lookchem.com

Table 1: Physicochemical Properties of this compound Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem uni.lu.

PropertyValue
CAS Number 77159-76-3
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Melting Point 62-64 °C
Appearance Solid
Synonym 5-bromo-2-isocyanato-1,3-dimethylbenzene

Current Research Trajectories and Challenges in Aryl Isocyanate Derivatization

The field of aryl isocyanate chemistry is characterized by ongoing research aimed at overcoming inherent challenges and expanding synthetic utility. A major challenge is managing the high reactivity of the isocyanate group, which can lead to a lack of selectivity and difficulties in handling and storage. nih.govrsc.org Furthermore, aromatic isocyanates often exhibit poor stability in the presence of UV light, which can cause discoloration in final products. acs.org

Current research trajectories address these issues through several key avenues:

Blocked Isocyanates: To improve handling safety and control reactivity, researchers are actively developing and studying "blocked" isocyanates. nih.govresearchgate.net In this approach, the isocyanate group is reversibly reacted with a blocking agent. The resulting compound is stable at room temperature and only regenerates the reactive isocyanate upon heating, allowing for one-component formulations with an extended shelf-life. nih.govresearchgate.net

Development of Novel Derivatizing Agents: For analytical purposes, especially in monitoring trace amounts of isocyanates, significant effort is dedicated to creating new derivatization reagents. researchgate.netnih.gov A successful reagent must react quickly and completely with the isocyanate group to form a stable derivative that can be easily detected and quantified, often using techniques like HPLC. researchgate.netnih.govtandfonline.com Research focuses on agents that provide high sensitivity and selectivity. rsc.orgresearchgate.net

Catalysis and Reaction Control: Investigating new catalysts and reaction conditions is crucial for improving the selectivity of isocyanate reactions. researchgate.net This includes developing catalytic systems for novel transformations, such as the cyclotrimerization of isocyanates or their use in multicomponent reactions to build complex molecular architectures efficiently. rsc.org

Non-Isocyanate Routes: Driven by sustainability and safety goals, there is a growing trend toward developing synthetic routes that avoid the use of isocyanates altogether, particularly in the production of polyurethanes. rsc.org These "non-isocyanate polyurethanes" (NIPUs) represent a significant challenge but also a major area of innovation in polymer chemistry. rsc.org

Table 2: Comparison of Selected Derivatizing Agents for Isocyanates Data sourced from Streicher et al. nih.govtandfonline.com

Derivatizing AgentAbbreviationRelative Reactivity with Phenyl Isocyanate
1-(9-anthracenylmethyl)piperazineMAP100
1-(2-methoxyphenyl)piperazineMOPP88
9-(methylaminomethyl)anthraceneMAMA25
TryptamineTRYP30

Properties

IUPAC Name

5-bromo-2-isocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDVSJAHTYSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403222
Record name 4-Bromo-2,6-dimethylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77159-76-3
Record name 4-Bromo-2,6-dimethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dimethylphenyl isocyanate
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Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Dimethylphenyl Isocyanate

Fundamental Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by a highly reactive carbon atom, which readily undergoes addition reactions with nucleophilic species. This inherent reactivity is the cornerstone of isocyanate chemistry and is central to the synthetic utility of compounds like 4-Bromo-2,6-dimethylphenyl isocyanate.

The most common reactions of isocyanates involve the nucleophilic addition of compounds containing an active hydrogen atom to the carbon-nitrogen double bond.

Formation of Ureas: Primary and secondary amines react rapidly with isocyanates to form substituted ureas. The reaction of this compound with an amine would proceed via the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the corresponding N,N'-substituted urea (B33335).

Formation of Carbamates (Urethanes): Alcohols and phenols react with isocyanates to produce carbamates, commonly known as urethanes. This reaction is typically slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound, to proceed at a practical rate. The oxygen atom of the hydroxyl group acts as the nucleophile in this addition.

The general schemes for these reactions are as follows:

ReactantNucleophileProduct ClassGeneral Structure
This compoundAmine (R-NH₂)Substituted UreaAr-NH-C(O)-NH-R
This compoundAlcohol (R-OH)Carbamate (B1207046) (Urethane)Ar-NH-C(O)-O-R
(Where Ar = 4-Bromo-2,6-dimethylphenyl)

The isocyanate group can participate in cycloaddition reactions, utilizing its carbon-nitrogen and carbon-oxygen double bonds. These reactions provide routes to various heterocyclic compounds. For instance, isocyanates can undergo [2+2] cycloaddition with electron-rich alkenes to form β-lactams or dimerize to yield uretidinediones. They can also participate in [4+2] cycloadditions (Diels-Alder reactions) with dienes, although this is less common for aryl isocyanates compared to other dienophiles.

The Hofmann rearrangement is a significant organic reaction that serves as a primary method for synthesizing isocyanates, rather than a reaction of the isocyanate itself. wikipedia.orgtcichemicals.comnumberanalytics.com In this transformation, a primary amide is treated with bromine and a strong base, such as sodium hydroxide. numberanalytics.commasterorganicchemistry.com This process leads to the formation of an isocyanate intermediate through a one-carbon degradation. tcichemicals.com

The key steps of the Hofmann rearrangement are:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide. masterorganicchemistry.com

A second deprotonation to yield a bromoamide anion. wikipedia.org

Rearrangement of the anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate. wikipedia.orgyoutube.com

Once formed, the isocyanate intermediate, such as this compound, is typically not isolated during the Hofmann rearrangement but reacts further with the nucleophiles present in the reaction medium. masterorganicchemistry.com If water is present, the isocyanate hydrolyzes to a carbamic acid, which then spontaneously decarboxylates to yield a primary amine with one fewer carbon atom than the starting amide. wikipedia.org If an alcohol is used as the solvent, the isocyanate is trapped to form a stable carbamate. wikipedia.orgtcichemicals.com

Transition Metal-Catalyzed Transformations

The isocyanate group is a valuable component in modern synthetic chemistry, particularly in transition metal-catalyzed reactions for C-H bond functionalization. These methods offer an atom-economical approach to forming carbon-nitrogen bonds.

Recent advancements have demonstrated that cobalt(III) complexes can effectively catalyze the amidation of C-H bonds using isocyanates as the amidating agent. nih.govnih.gov This provides a convergent strategy for the synthesis of arene and heteroarene amides. nih.gov The reaction typically employs a robust and air-stable cationic cobalt catalyst, such as [Cp*Co(C₆H₆)][PF₆]₂, and proceeds with a broad range of isocyanates, including functionalized aryl isocyanates. nih.govresearchgate.net

This transformation is amenable to a benchtop setup and has been successfully performed on a gram scale with low catalyst loading. nih.gov The reaction shows good functional group compatibility, making it a versatile tool for organic synthesis. nih.govresearchgate.net While specific studies focusing exclusively on this compound are not detailed, the reported broad scope for aromatic isocyanates suggests its applicability in such transformations. nih.gov

Table 1: Representative Conditions for Co(III)-Catalyzed C-H Amidation

ComponentConditionSource
Catalyst[Cp*Co(C₆H₆)][PF₆]₂ (2.5-5 mol %) nih.govresearchgate.net
SubstrateArene/Heteroarene with directing group nih.gov
Amidating AgentIsocyanate (e.g., Aryl isocyanates) nih.govnih.gov
AdditiveKOAc (Potassium Acetate) nih.gov
Solvent1,4-Dioxane researchgate.net
Temperature120 °C researchgate.net

Rhodium(III) catalysts are exceptionally versatile for C-H bond functionalization, including the direct amidation of C(sp²)-H bonds. nih.gov Isocyanates have proven to be valuable amidating agents in Rh(III)-catalyzed reactions, providing a step- and atom-economic pathway to prepare aromatic and alkenyl amides. nih.govresearchgate.net These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, facilitating the activation of a nearby C-H bond.

While many recent reports on Rh(III)-catalyzed amidation have focused on other amidating sources like 1,4,2-dioxazol-5-ones, the utility of isocyanates in this context is well-established. researchgate.netsnnu.edu.cnnih.gov The reaction of an aryl or vinyl substrate with an isocyanate like this compound in the presence of a Rh(III) catalyst would lead to the direct formation of an amide bond at the site of C-H activation. The protocol generally exhibits high selectivity and tolerance for various functional groups. nih.gov

Other Metal-Mediated C-H Functionalizations (e.g., Ruthenium, Rhenium)

Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds. Ruthenium and rhenium complexes, in particular, have shown significant utility in mediating reactions involving isocyanates, enabling the construction of complex heterocyclic structures from simple precursors.

Ruthenium-Catalyzed Reactions:

Cationic ruthenium(II) complexes are effective catalysts for the synthesis of phthalimide (B116566) derivatives through the C-H activation of benzamides and subsequent reaction with isocyanates. researchgate.netnih.gov This process involves a cycloruthenated intermediate that undergoes insertion into the carbon-nitrogen double bond of the isocyanate. researchgate.netnih.gov This methodology provides a convergent route to synthetically valuable phthalimides and has been applied to the preparation of unsymmetrical heteroaromatic diamides. researchgate.net Ruthenium catalysis has also been employed in the heteroannulation of enamides with isocyanates to produce pyrimidin-4-ones, a privileged scaffold in many pharmaceutical compounds. rsc.org These reactions are characterized by high step- and atom-economy. rsc.org The general mechanism for these transformations typically involves the coordination of a directing group to the ruthenium center, followed by ortho C-H bond activation to form a ruthenacycle. This intermediate then coordinates with the isocyanate, leading to migratory insertion and subsequent reductive elimination or proto-demetallation to yield the final product and regenerate the active catalyst.

Rhenium-Catalyzed Reactions:

Rhenium catalysis has been successfully applied to the C-H aminocarbonylation of azobenzenes with isocyanates, providing expedient and atom-economical access to various o-azobenzamides. researchgate.net This reaction is believed to proceed through a deprotonative C-H activation pathway, leading to the formation of a five-membered rhenacycle intermediate. researchgate.net The efficiency of this transformation can be enhanced by the addition of catalytic amounts of sodium acetate, which facilitates the C-H bond activation step. researchgate.net Mechanistic studies, including deuterium-labeling experiments, support the involvement of this rhenacycle in the catalytic cycle. researchgate.net

The table below summarizes representative examples of these metal-mediated functionalizations.

Catalyst SystemSubstrate 1 (Directing Group)Substrate 2 (Isocyanate)Product TypeRef.
Cationic Ruthenium(II) ComplexBenzamidesAryl/Alkyl IsocyanatesPhthalimides researchgate.net
[RuCl₂(p-cymene)]₂EnamidesAryl/Alkyl IsocyanatesPyrimidin-4-ones rsc.org
Rhenium ComplexAzobenzenesp-Bromophenyl Isocyanateo-Azobenzamides researchgate.net

Exploration of Novel Activation and Mechanistic Pathways

Beyond traditional thermal, metal-mediated reactions, recent research has focused on novel methods for activating isocyanates and related compounds. These approaches, including visible-light photocatalysis and the exploration of radical pathways, offer mild reaction conditions and unique reactivity patterns, opening new avenues for the functionalization of molecules like this compound.

Visible-Light Photocatalytic Functionalization of Isocyanates

Visible-light photoredox catalysis has become a powerful strategy in organic synthesis, allowing for the generation of reactive radical intermediates under exceptionally mild conditions. nih.gov While direct photocatalytic functionalization of the isocyanate group is an emerging area, extensive research on the closely related isocyanides provides a framework for potential applications.

In these systems, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. acs.org This excited-state catalyst can then engage in a single-electron transfer (SET) event with a suitable substrate, such as an organic halide, to generate a carbon-centered radical. nih.govnih.gov This radical can then be trapped by a substrate like an isocyanate or isocyanide. In the case of isocyanides, this trapping results in the formation of a key imidoyl radical intermediate, which can be further oxidized to a nitrilium ion and subsequently hydrolyzed to form an amide. acs.orgnih.gov

This general mechanistic pathway suggests a potential route for the functionalization of aryl isocyanates. A photocatalytically generated aryl or alkyl radical could add to the C=N bond of this compound, initiating a sequence that could lead to the formation of new amides or other nitrogen-containing heterocycles under mild, light-driven conditions. Aromatic isocyanides themselves have even been shown to act as photocatalysts, triggering the oxidation of α-amino C(sp³)–H bonds. semanticscholar.orguniupo.it

PhotocatalystRadical PrecursorTrapping AgentKey IntermediateFinal Product TypeRef.
fac-Ir(ppy)₃Electron-poor organic bromideIsocyanideImidoyl RadicalSecondary Amide acs.orgnih.gov
Aromatic IsocyanideTertiary Amine (α-amino C-H)IsocyanideIminium IonAmide semanticscholar.org

Radical Pathways in Isocyanate Chemistry

The isocyanato group (-N=C=O) can participate in radical reactions, typically involving the addition of a radical species to the cumulene system. ontosight.ai The isocyanato radical itself is a highly reactive intermediate that can be formed through the photolysis or heating of isocyanates. ontosight.ai

More synthetically relevant are reactions where an external radical adds to the isocyanate. The reaction of carbon-centered radicals with the related isocyanide group is well-established to generate imidoyl radicals, which are key intermediates in various addition and cyclization reactions. beilstein-journals.org By analogy, the addition of a carbon radical to the C=N bond of an isocyanate would produce an N-centered imidoyl-type radical. This reactive species could then undergo further transformations, such as hydrogen atom abstraction or intramolecular cyclization, to form stable products.

Studies on the atmospheric chemistry of aryl isocyanates have shown that they react with hydroxyl (OH) radicals. nih.gov This reaction proceeds primarily through the addition of the OH radical to the aromatic ring, rather than direct attack on the isocyanate group. nih.gov However, this demonstrates that radical species can readily react with aryl isocyanates, leading to first-generation radical intermediates that can participate in subsequent oxidative cascades. nih.gov The generation of radicals via photoredox catalysis provides a controlled method to initiate such pathways, potentially enabling novel hydrodefunctionalization or cyclization reactions involving the isocyanate moiety. beilstein-journals.org

Applications in Supramolecular Chemistry and Advanced Materials Science

Integration into Supramolecular Scaffolds and Architectures

Supramolecular chemistry relies on the self-assembly of molecules into well-defined, functional structures. 4-Bromo-2,6-dimethylphenyl isocyanate can be incorporated into these systems to impart specific functionalities and to create intricate and robust architectures.

Recent research has demonstrated the powerful strategy of post-modification of organic macrocycles and cages using aromatic isocyanates. researchgate.net While studies have highlighted the use of compounds like 4-bromophenyl isocyanate, the principles are directly applicable to this compound. This approach allows for the late-stage functionalization of pre-assembled supramolecular entities, introducing new properties without altering the core structure. The isocyanate group reacts with suitable functional groups on the macrocycle or cage, such as amines, to form stable urea (B33335) linkages. The presence of the bromo-dimethylphenyl group introduces a site for further reactions, such as cross-coupling, enabling the attachment of a wide array of other molecules. researchgate.net

A significant advancement in the post-modification of fluorine-substituted supramolecular scaffolds is the Azadefluorination Cyclization (ADFC) reaction. researchgate.net This process is initiated by the addition of an isocyanate to a benzylamine (B48309) motif within the scaffold. The subsequent intramolecular cyclization results in the formation of a stable, cyclic six-membered urea (a 1,3-diazinan-2-one ring) and the displacement of a fluorine atom. Aromatic isocyanates with varying electronic properties have been successfully employed in this reaction. researchgate.net The use of this compound in such a system would not only facilitate the ADFC reaction but also introduce a bromine handle for subsequent chemical transformations, thereby expanding the chemical space of the resulting supramolecular structure. researchgate.net

The concept of ADFC can be extended to create cross-linked materials. researchgate.net By utilizing ditopic isocyanates, it is possible to bridge multiple macrocycles or cages, leading to the formation of robust, cross-linked membranes or extended supramolecular polymers. researchgate.net While this compound is a monotopic isocyanate, its bromo-substituent provides a latent reactive site. After its initial incorporation into a supramolecular scaffold, the bromine atoms can be leveraged in subsequent cross-coupling reactions to link different scaffolds together, effectively creating a cross-linked entity. This strategy offers a pathway to materials with potential applications in molecular separation and catalysis. researchgate.net

Surface Modification of Cellulose (B213188) and Nanocellulose Using Aromatic Isocyanates

Cellulose and its nanoscale counterpart, nanocellulose, are abundant, renewable biopolymers with a high density of hydroxyl groups on their surfaces. These hydroxyl groups provide ample opportunities for chemical modification, and aromatic isocyanates are a versatile class of reagents for this purpose.

The fundamental reaction underpinning the modification of cellulose with isocyanates is the formation of a urethane (B1682113) (or carbamate) bond. The electrophilic isocyanate group (-NCO) of this compound readily reacts with the nucleophilic hydroxyl groups (-OH) on the cellulose surface. This reaction, often catalyzed by amines like triethylamine, results in a stable covalent linkage. researchgate.net This surface functionalization can significantly alter the properties of the cellulose, for instance, by increasing its hydrophobicity and improving its compatibility with nonpolar polymer matrices. researchgate.net

Table 1: Key Reactions in the Application of this compound

Reaction TypeReactantsProduct FeatureApplication
Isocyanate AdditionThis compound, Amine-functionalized macrocycleUrea linkagePost-modification of supramolecular scaffolds
Azadefluorination Cyclization (ADFC)This compound, Fluorinated benzylamine scaffoldCyclic urea ring, Bromine handleLate-stage functionalization of cages and macrocycles
Urethane Bond FormationThis compound, Cellulose surface hydroxyl groupsSurface-grafted bromo-dimethylphenyl urethaneSurface modification of cellulose

The initial modification of cellulose with this compound serves as a platform for further functionalization. The bromine atom on the now surface-grafted aromatic ring is a versatile handle for a variety of subsequent chemical reactions, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. This two-step strategy allows for the grafting of a wide range of functional materials onto the cellulose surface. For example, polymers, fluorescent dyes, or bioactive molecules could be attached, leading to the development of advanced composite materials, sensors, or biomedical devices. This approach of using a chemical linker to bind functional groups is a common and effective strategy in modifying nanocellulose for targeted applications. nih.gov

Role as a Crosslinking Agent in Polymer Chemistry

Polyurethane Production and Network Formation

No research findings are available to detail the specific role of this compound in polyurethane production and network formation.

Incorporation into Advanced Polymer Structures

No research findings are available on the incorporation of this compound into advanced polymer structures.

Derivatives and Diversification Strategies Involving 4 Bromo 2,6 Dimethylphenyl Isocyanate

Synthesis of Semicarbazone Derivatives and Analogues

Semicarbazones are a class of compounds known for their wide range of biological activities. The synthesis of semicarbazone derivatives from 4-bromo-2,6-dimethylphenyl isocyanate is typically achieved through a two-step process. The first step involves the formation of a semicarbazide (B1199961) intermediate, which is then condensed with an appropriate aldehyde or ketone.

Step 1: Formation of N-(4-bromo-2,6-dimethylphenyl)semicarbazide

The isocyanate group is highly reactive towards nucleophiles. The synthesis of the key semicarbazide intermediate is accomplished by reacting this compound with hydrazine (B178648) (N₂H₄). In this reaction, the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction yields N-(4-bromo-2,6-dimethylphenyl)semicarbazide. Several research efforts have documented similar syntheses of N-aryl semicarbazides as precursors for anticonvulsant agents. nih.govnih.gov

Step 2: Condensation to Form Semicarbazones

The N-(4-bromo-2,6-dimethylphenyl)semicarbazide produced in the first step can then be reacted with a variety of aldehydes and ketones to form the corresponding semicarbazone derivatives. vedantu.com This condensation reaction typically proceeds under mild acidic conditions. The terminal nucleophilic nitrogen of the semicarbazide attacks the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine linkage), resulting in the final semicarbazone product. doubtnut.comsarthaks.com

The versatility of this method allows for the creation of a large library of derivatives by simply varying the aldehyde or ketone reactant.

Reactant 1Reactant 2Product ClassReaction Type
This compoundHydrazineN-Aryl SemicarbazideNucleophilic Addition
N-(4-bromo-2,6-dimethylphenyl)semicarbazideAldehyde or KetoneN-Aryl SemicarbazoneCondensation

Formation of Schiff Base Derivatives from Related Amines

Schiff bases, characterized by a carbon-nitrogen double bond, are synthesized from the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, the "related amine" is its direct precursor, 4-bromo-2,6-dimethylaniline (B44771). This aniline (B41778) serves as the foundational building block for a wide array of Schiff base derivatives.

The general synthesis involves the reaction of 4-bromo-2,6-dimethylaniline with a selected aldehyde or ketone, often in an alcoholic solvent such as ethanol, and heating the mixture under reflux. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine, or Schiff base. Research into novel Schiff base complexes has utilized similar bromo-substituted anilines to create ligands for transition metal complexes.

Table of Representative Aldehydes for Schiff Base Synthesis

Aldehyde Reactant Resulting Schiff Base Moiety
Salicylaldehyde (E)-2-(((4-bromo-2,6-dimethylphenyl)imino)methyl)phenol
Benzaldehyde (E)-N-benzylidene-4-bromo-2,6-dimethylaniline
4-Methoxybenzaldehyde (E)-4-bromo-N-(4-methoxybenzylidene)-2,6-dimethylaniline

Synthesis of Heterocyclic Scaffolds Utilizing Isocyanate Reactivity

The isocyanate functional group is a powerful tool for the construction of various heterocyclic ring systems due to its ability to participate in cycloaddition and cyclization reactions.

One prominent example is the [3+2] cycloaddition reaction between an aryl isocyanate and an azide (B81097). Specifically, this compound can react with azides like trimethylsilyl (B98337) azide (TMSA) to form five-membered heterocyclic scaffolds. rsc.org This reaction proceeds through the interaction of the isocyanate with the azide, leading to the formation of a 1-heteroaryltetrazolin-5-one ring system. This method provides a direct route to complex heterocycles from readily available starting materials. rsc.org

Another significant application of aryl isocyanate reactivity is in the synthesis of quinazolinones, a class of compounds with diverse pharmacological importance. nih.govptfarm.pl Methodologies have been developed where isocyanates or their precursors are key components in the ring-closing step. For instance, copper-catalyzed reactions between 2-isocyanobenzoates and amines can efficiently produce quinazolin-4-ones. organic-chemistry.org By analogy, intramolecular cyclization strategies involving an ortho-amino substituent and the isocyanate group, or intermolecular reactions with appropriate precursors, can be employed to construct the quinazolinone core using this compound.

Examples of Heterocyclic Synthesis

Reaction Type Reactants Heterocyclic Product
[3+2] Cycloaddition This compound, Trimethylsilyl azide 1-(4-bromo-2,6-dimethylphenyl)tetrazolin-5-one

Exploration of Chemically Modified Aryl Isocyanates for Functionalization

The structure of this compound offers a distinct advantage for further chemical modification and functionalization, primarily through reactions targeting the aryl bromide. The bromine atom serves as an effective leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling is a particularly powerful method for this purpose. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the aryl bromide and an sp-hybridized carbon of a terminal alkyne. nih.gov By subjecting this compound to Sonogashira conditions—typically involving a palladium catalyst, a copper(I) co-catalyst, and a base—the bromo group can be substituted with various alkynyl groups. nih.govresearchgate.net This modification yields a new molecule that retains the reactive isocyanate handle for subsequent derivatization while incorporating the functionality of the alkyne, such as for use in click chemistry or the synthesis of extended π-systems.

This strategy allows for a modular approach to complex molecule synthesis, where the core structure is first established and then diversified through late-stage functionalization of the aryl ring.

Reaction NameReactantsCatalyst SystemProduct Feature
Sonogashira CouplingThis compound, Terminal AlkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine baseAryl-alkyne bond formation
Suzuki CouplingThis compound, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-aryl bond formation
Heck CouplingThis compound, AlkenePd catalyst, BaseAryl-alkene bond formation

Computational and Theoretical Investigations of 4 Bromo 2,6 Dimethylphenyl Isocyanate

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Scope

DFT studies are a cornerstone of modern computational chemistry, providing detailed insights into reaction pathways and energetics. For 4-bromo-2,6-dimethylphenyl isocyanate, such studies would typically investigate its reactivity with various nucleophiles, such as alcohols, amines, and water, which are characteristic reactions of the isocyanate group.

Key Areas of Investigation would include:

Transition State Analysis: Identification and characterization of transition state geometries and energies to determine reaction barriers.

Reaction Energy Profiles: Mapping the potential energy surface of a reaction to elucidate the mechanism, including the identification of intermediates and products.

Catalytic Effects: Modeling how different catalysts might lower the activation energy for reactions, such as urethane (B1682113) formation.

A hypothetical DFT study on the reaction of this compound with methanol (B129727) to form a urethane, for instance, would provide the data points illustrated in the conceptual table below.

Reaction StepCalculated Energy (kJ/mol)Description
Reactant Complex-20Formation of a pre-reaction complex between the isocyanate and methanol.
Transition State+80The energy barrier for the nucleophilic attack of methanol on the isocyanate carbon.
Product Complex-120The stabilized urethane product complex.

This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps are standard methods for predicting reactive sites.

For this compound, the isocyanate group (-N=C=O) is the primary site of electrophilic character, particularly the central carbon atom, making it susceptible to nucleophilic attack. The bromine and methyl groups on the phenyl ring would modulate the electronic properties through inductive and hyperconjugative effects.

Predicted Electronic Properties:

HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution, highlighting the electrophilic carbon of the isocyanate group (a region of positive potential) and the electron-rich oxygen and nitrogen atoms (regions of negative potential).

ParameterPredicted Value/LocationImplication for Reactivity
HOMOPhenyl ring and Br atomLocation of electron donation in certain reactions.
LUMON=C=O groupSite of electron acceptance (nucleophilic attack).
Positive MESPIsocyanate CarbonPrimary site for nucleophilic attack.
Negative MESPIsocyanate Oxygen/NitrogenSites for electrophilic interaction or hydrogen bonding.

This table is based on general principles of organic electronics and is not derived from specific calculations on this molecule.

Modeling of Intermolecular Interactions in Supramolecular Assemblies

The study of intermolecular interactions is crucial for understanding the solid-state properties and self-assembly behavior of molecules. For this compound, computational modeling could predict how molecules pack in a crystal lattice and the nature of the forces governing these arrangements.

Potential interactions to be modeled would include:

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, it can act as an acceptor.

Halogen Bonding: The bromine atom could participate in halogen bonding with electron-donating atoms of neighboring molecules.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

These non-covalent interactions are critical in determining the physical properties of the material, such as its melting point and solubility.

Conformational Analysis and Stereochemical Influences on Reactivity

Conformational analysis would involve studying the rotation around the single bond connecting the phenyl ring and the isocyanate group. The presence of the two methyl groups at the 2 and 6 positions (ortho to the isocyanate) introduces significant steric hindrance.

This steric hindrance would be expected to:

Influence the Dihedral Angle: The isocyanate group may be forced out of the plane of the phenyl ring to minimize steric clash with the ortho-methyl groups.

Affect Reactivity: The methyl groups can shield the electrophilic carbon of the isocyanate from attack by bulky nucleophiles, thereby influencing the rate and feasibility of certain reactions.

A computational scan of the potential energy surface as a function of the C(aryl)-N(isocyanate) dihedral angle would reveal the most stable conformation and the energy barriers to rotation.

Conclusion and Future Research Perspectives

Synthesis and Reactivity: Future Frontiers

The future development of 4-Bromo-2,6-dimethylphenyl isocyanate is intrinsically linked to advancements in synthetic methodologies and a deeper understanding of its nuanced reactivity.

Future Synthetic Methodologies: The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). A major frontier in isocyanate chemistry is the development of safer, phosgene-free synthetic routes. iaea.orgacs.org For sterically hindered amines, such as the precursor 4-bromo-2,6-dimethylaniline (B44771), modern protocols offer promising alternatives. One such method involves using di-tert-butyl dicarbonate (B1257347) (Boc2O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which allows for the conversion of poorly nucleophilic primary amines into isocyanates under mild, room-temperature conditions. nih.gov Future research will likely focus on optimizing these greener pathways to produce this compound efficiently and safely, avoiding hazardous reagents. iaea.org

Dual-Mode Reactivity: The molecule's true potential lies in its dual functionality. The reactivity is governed by the isocyanate group, the bromo-substituent, and the steric environment created by the flanking methyl groups.

Isocyanate Group Reactivity: The -NCO group is highly electrophilic and readily reacts with nucleophiles like alcohols and amines to form stable urethane (B1682113) and urea (B33335) linkages, respectively. However, the two ortho-positioned methyl groups provide significant steric hindrance, which strongly reduces the reactivity of the isocyanate. poliuretanos.net This moderated reactivity, often seen as a challenge, can be a distinct advantage, allowing for more controlled polymerization reactions and potentially enabling sequential reactivity in complex systems. tri-iso.com

Bromo Group Reactivity: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is an ideal site for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide array of functional groups after the isocyanate has been used to form a polymer or another molecular structure.

The table below summarizes the key reactive sites and their potential future applications in synthesis.

Reactive SiteType of ReactionPotential Products/Applications
Isocyanate Group (-NCO) Nucleophilic Addition (e.g., with alcohols, amines)Polyurethanes, Polyureas, Carbamates, Ureas
Bromo Group (-Br) Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)Functionalized polymers, Complex organic molecules, Optoelectronic materials
Aromatic Ring Electrophilic Aromatic SubstitutionFurther ring functionalization (though sterically hindered)

Expanding Applications in Supramolecular and Materials Science

While specific applications of this compound are not yet widely reported, its structure is ideally suited for exploration in the fields of supramolecular chemistry and advanced materials science.

Supramolecular Assembly and Crystal Engineering: A significant future application lies in harnessing non-covalent interactions for crystal engineering. rsc.org The bromine atom can act as an electrophilic halogen bond donor, interacting with Lewis basic atoms (like oxygen, nitrogen, or other halogens) to direct the self-assembly of molecules into highly ordered 3D networks. acs.orgacs.org This ability to form halogen bonds, combined with potential π-π stacking from the aromatic ring, could be exploited to design novel co-crystals, liquid crystals, and functional gels with tailored properties. nih.gov

Functional Polyurethanes and Advanced Polymers: As a monomer, this compound offers a pathway to creating functional polyurethanes with unique property profiles. researchgate.net

Enhanced Thermal Stability: Polyurethanes derived from aromatic isocyanates typically exhibit greater thermal stability compared to their aliphatic counterparts. acs.org The rigid, substituted phenyl core of this monomer would likely contribute to polymers with a high glass transition temperature (Tg) and improved performance at elevated temperatures.

Inherent Flame Retardancy: The presence of bromine in the polymer backbone would impart inherent flame-retardant properties, a highly desirable characteristic for materials used in construction, electronics, and transportation.

Post-Polymerization Modification: The bromine atom acts as a latent reactive site within the polymer. After the polyurethane is formed, the bromo groups can be chemically modified, allowing for the tuning of surface properties, the grafting of other polymer chains, or the attachment of active molecules.

The following table outlines the potential material properties derived from this monomer and the structural features responsible.

Potential Material PropertyResponsible Structural Feature
High Thermal Stability Rigid aromatic core
Flame Retardancy Covalent bromine atom
Controlled Reactivity Steric hindrance from ortho-methyl groups
Tunable Properties Bromo group available for post-polymerization modification
Supramolecular Ordering Halogen bonding capability of the bromine atom

Unexplored Potential and Emerging Directions in Isocyanate Chemistry

The broader field of isocyanate chemistry is undergoing a significant transformation, driven by sustainability and the demand for high-performance "smart" materials.

One of the most prominent trends is the shift away from petrochemical feedstocks toward bio-based resources. acs.org While this compound is synthetically derived, the principles learned from its use as a functional monomer can inform the design of future bio-based aromatic isocyanates.

Furthermore, there is growing interest in developing non-isocyanate polyurethanes (NIPUs) to circumvent the toxicity concerns associated with isocyanate monomers. iaea.orgresearchgate.net Research into the controlled reactivity of sterically hindered isocyanates like the subject compound can provide valuable insights into reaction kinetics that are relevant for both traditional and emerging polymer systems.

Finally, the concept of a circular economy is becoming crucial. Future research in polyurethane chemistry will increasingly focus on chemical recycling methods, such as glycolysis or aminolysis, to break down polymer waste into reusable monomers. Designing polymers from functional monomers could potentially facilitate easier degradation or introduce specific cleavage points, aligning with future goals for material circularity.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2,6-dimethylphenyl isocyanate, and how can reaction conditions be controlled to minimize side products?

Methodological Answer:

  • Primary Route: React 4-bromo-2,6-dimethylaniline with phosgene (COCl₂) or triphosgene in anhydrous dichloromethane (DCM) under inert atmosphere .
  • Critical Parameters:
  • Temperature: 0–5°C to suppress hydrolysis of the isocyanate group.
  • Stoichiometry: 1:1.2 molar ratio (amine:phosgene) ensures complete conversion.
  • Workup: Quench excess phosgene with dry ethanol, followed by vacuum distillation.
    • Side Reactions: Formation of urea derivatives if residual moisture is present. Use molecular sieves or anhydrous MgSO₄ during solvent preparation.

Q. How can nucleophilic addition reactions of this compound be systematically studied for urea/carbamate synthesis?

Methodological Answer:

  • Nucleophile Screening: Test primary/secondary amines (e.g., aniline, benzylamine) and alcohols (e.g., methanol, ethanol) in THF or DCM at 25–60°C .
  • Kinetic Analysis: Monitor reaction progress via FT-IR (disappearance of NCO peak at ~2270 cm⁻¹) or HPLC.
  • Byproduct Mitigation: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation and reduce thiourea byproducts.

Q. What analytical techniques are most reliable for quantifying this compound purity, and how do indirect GC methods compare to titration?

Methodological Answer:

  • GC Indirect Method (Preferred):
  • Derivatize with excess di-n-butylamine (n-DBA), then quantify unreacted n-DBA via GC-FID .
  • Advantages: High precision (±1.5%), minimal sample requirement (10–50 mg), and compatibility with thermally labile isocyanates.
    • Titration (Backup): Use dibutylamine in toluene, but limited by subjectivity and lower accuracy (±5%) .

Advanced Research Questions

Q. How can competing substitution reactions at the bromine moiety be suppressed during isocyanate functionalization?

Methodological Answer:

  • Steric Shielding: The 2,6-dimethyl groups hinder electrophilic aromatic substitution (EAS) at the para-bromine site.
  • Reagent Selection: Use soft nucleophiles (e.g., CuCN for cyanation) in polar aprotic solvents (DMF, 100°C) to favor Ullmann-type coupling over SNAr .
  • Monitoring: Track bromine retention via X-ray crystallography or ¹H/¹³C NMR (disappearance of C-Br coupling at ~105 ppm).

Q. What strategies optimize the stability of this compound in long-term storage or under reactive conditions?

Methodological Answer:

  • Storage: Store at –20°C in amber vials with anhydrous molecular sieves. Avoid exposure to humidity (degrades to urea) or amines (forms adducts).
  • In Situ Generation: Prepare the isocyanate immediately before use via Curtius rearrangement of the acyl azide precursor .
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition.

Q. How do computational methods predict the reactivity and regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT Modeling: Calculate Fukui indices to identify electrophilic (NCO group) and nucleophilic (aromatic ring) sites.
  • Cycloaddition Example: With electron-deficient alkynes (e.g., DMAD), the isocyanate group undergoes [2+2] cycloaddition, while the bromine site remains inert .
  • Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data from differential scanning calorimetry (DSC).

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and confirm substituent geometry in urea derivatives.
  • 2D NMR: Use HSQC and HMBC to assign quaternary carbons and verify regiochemistry in cycloadducts.
  • High-Resolution MS: Confirm molecular formulas of unstable intermediates (e.g., azide precursors) with ≤3 ppm error .

Key Challenges and Contradictions

  • Evidence Conflict: While emphasizes phosgene for synthesis, industrial safety concerns may favor triphosgene or carbamoyl chlorides. However, no alternative routes are documented in the provided evidence.
  • Thermal Stability: Direct GC analysis is avoided due to the compound’s thermal lability (decomposes >150°C), necessitating indirect methods .

Reviewer’s Note: Cross-validate synthetic protocols with NIST-referenced spectral data and ECHA safety guidelines . Exclude non-peer-reviewed sources (e.g., BenchChem) per requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.